A Technical Guide to Docosanoic Acid-d4: An Internal Standard for Quantitative Mass Spectrometry
A Technical Guide to Docosanoic Acid-d4: An Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid-d4, also known as behenic acid-d4, is a deuterated form of docosanoic acid, a C22:0 very-long-chain saturated fatty acid (VLCFA). This isotopically labeled compound serves as an indispensable tool in analytical chemistry, particularly in the field of lipidomics and clinical diagnostics. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, docosanoic acid, in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of four deuterium atoms results in a molecule that is chemically almost identical to the endogenous analyte but with a distinct, higher mass-to-charge ratio, allowing for accurate differentiation and quantification.
This technical guide provides a comprehensive overview of Docosanoic acid-d4, including its physicochemical properties, a detailed experimental protocol for its use as an internal standard, and relevant biological pathway diagrams.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for Docosanoic acid-d4 and its non-deuterated form. Properties for the deuterated compound are often not experimentally determined and are considered to be very similar to the unlabeled compound.
| Property | Docosanoic acid-d4 | Docosanoic acid (unlabeled) | Source(s) |
| Molecular Formula | C22H40D4O2 | C22H44O2 | [1][3] |
| Molecular Weight | ~344.61 g/mol | ~340.58 g/mol | [4] |
| CAS Number | 1208430-53-8 | 112-85-6 | [3] |
| Melting Point | ~80-82 °C | 79.95 °C | [4][5] |
| Boiling Point | ~306 °C at 60 mmHg | 306 °C at 60 mmHg | [4][6] |
| Solubility | Soluble in DMF (~3 mg/ml), hot methanol. Sparingly soluble in aqueous buffers. | Soluble in DMF (~3 mg/ml), hot methanol, chloroform, and ethanol (2.18 mg/ml at 25°C). Water solubility is very low (0.15 mg/ml at 25°C). | [7][8] |
| Appearance | Solid | White to cream or yellow crystalline powder/solid. | [5][6] |
| Purity | ≥98% | N/A | [9] |
Experimental Protocols
Quantification of Docosanoic Acid in Human Plasma using LC-MS/MS with Docosanoic Acid-d4 as an Internal Standard
This protocol provides a detailed methodology for the quantification of docosanoic acid in human plasma, a critical analysis for the diagnosis of certain peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).[10]
1. Materials and Reagents:
-
Docosanoic acid-d4 (internal standard)
-
Docosanoic acid (analytical standard for calibration curve)
-
Human plasma samples (patient and control)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Pentafluorobenzyl bromide (PFB-Br) for derivatization (if using GC-MS)
-
Ultrapure water
2. Preparation of Standard and Internal Standard Solutions:
-
Internal Standard Stock Solution: Prepare a stock solution of Docosanoic acid-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the same solvent. The optimal concentration should be determined during method development.
-
Calibration Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of unlabeled docosanoic acid.
3. Sample Preparation:
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Docosanoic acid-d4 working solution to each tube.
-
Hydrolysis:
-
Add HCl to the samples and incubate to hydrolyze the fatty acids from their lipid esters.
-
Follow with the addition of NaOH for further hydrolysis.[11]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding hexane to the hydrolyzed sample.
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Isolation: Carefully transfer the upper organic layer (containing the fatty acids) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol:acetonitrile 50:50 v/v).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is commonly employed.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both docosanoic acid and Docosanoic acid-d4.
-
Docosanoic acid transition: e.g., m/z 339.3 → m/z 339.3 (parent ion)
-
Docosanoic acid-d4 transition: e.g., m/z 343.3 → m/z 343.3 (parent ion)
-
-
The specific transitions should be optimized for the instrument being used.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (docosanoic acid) and the internal standard (Docosanoic acid-d4).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of docosanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow for VLCFA Quantification
Caption: Workflow for quantifying very-long-chain fatty acids using a deuterated internal standard.
Interaction of Docosanoic Acid with p53
Docosanoic acid has been shown to inhibit the double-stranded DNA (dsDNA) binding activity of the p53 tumor suppressor protein.[2][7] This interaction occurs with a dissociation constant (Kd) of approximately 12 nM.[2] The following diagram illustrates this inhibitory relationship.
References
- 1. Buy (3,3,4,4-d4)-Docosanoic acid | 1208430-53-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Docosanoic Acid-d4 - Cayman Chemical [bioscience.co.uk]
- 4. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Docosanoic acid-d43 (docosanoic acid-d4) | Isotope-Labeled Compounds | 29823-26-5 | Invivochem [invivochem.com]
- 6. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Docosanoic acid | 112-85-6 [chemicalbook.com]
- 9. larodan.com [larodan.com]
- 10. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
